molecular formula C9H9ClN4O B3361134 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine CAS No. 91366-99-3

6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine

Cat. No.: B3361134
CAS No.: 91366-99-3
M. Wt: 224.65 g/mol
InChI Key: HJLOJGFANYZRDH-UHFFFAOYSA-N
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Description

6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrofuran ring attached to the 9th position of the purine structure. Purine derivatives are known for their significant biological activities and are widely studied in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine typically involves the nucleophilic substitution of 6-chloropurine with tetrahydrofuran. One common method starts with 2-amino-6-chloropurine, which undergoes a reaction with tetrafluoroboric acid in the presence of sodium nitrate aqueous solution . This intermediate is then reacted with 3,4-dihydro-2H-pyran or 2,3-dihydrofuran to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow biocatalysis. This method involves the use of lipase TL IM from Thermomyces lanuginosus as a catalyst, which allows for efficient and rapid synthesis under mild conditions . The continuous flow process offers advantages such as high yields, green solvents, and reusable biocatalysts, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions include various amine derivatives of this compound, which exhibit different biological activities .

Scientific Research Applications

6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine involves its interaction with specific molecular targets and pathways. In plants, the compound acts as a cytokinin analog, binding to cytokinin receptors and activating cytokinin signaling pathways. This leads to various physiological responses, including cell division, shoot formation, and delayed senescence

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-9-(tetrahydrofuran-2-yl)-9H-purine is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the chlorine atom and the tetrahydrofuran ring contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-chloro-9-(oxolan-2-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O/c10-8-7-9(12-4-11-8)14(5-13-7)6-2-1-3-15-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLOJGFANYZRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286281
Record name 6-Chloro-9-(oxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91366-99-3
Record name 9-Tetrahydrofuryl-6-CP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-9-(oxolan-2-yl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00286281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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